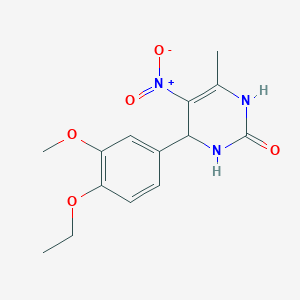

4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one

Description

Properties

IUPAC Name |

4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydro-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O5/c1-4-22-10-6-5-9(7-11(10)21-3)12-13(17(19)20)8(2)15-14(18)16-12/h5-7,12H,4H2,1-3H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUHRZFDPWMVKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)C)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319597 | |

| Record name | 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydro-1H-pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24802521 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

300668-52-4 | |

| Record name | 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydro-1H-pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core dihydropyrimidinone structure. One common approach is the Biginelli reaction, which involves the condensation of an ethoxy-substituted phenol, a nitro-substituted compound, and an aldehyde in the presence of a catalyst such as piperidine or acetic acid.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has found applications in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibitors and receptor modulators.

Medicine: The compound has potential therapeutic applications, such as in the treatment of cardiovascular diseases and cancer.

Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among DHPM derivatives include substituents on the phenyl ring (position 4), the functional group at position 5, and alkyl groups at position 6. Below is a comparative analysis:

- Nitro Group Positioning: The target compound’s nitro group at C5 (vs. This could enhance interactions with biological targets like enzymes or DNA .

- Synthesis Efficiency : Yields for DHPM derivatives vary with catalysts. For example, reports 95.2% yield using an acidic ion-exchange membrane, whereas achieves 91% with Hf(OTf)4 . The target compound’s synthesis may require optimization due to the nitro group’s sensitivity to reduction.

Pharmacological and Physicochemical Properties

- Antihepatotoxic Activity : Compound 2 in (4-nitrophenyl derivative) showed 68.43% cell viability at 25 µg/mL, surpassing silymarin. The target’s C5 nitro group may further modulate hepatoprotective effects by enhancing radical scavenging or metabolic stability .

- Antimicrobial Potential: highlights DHPM-thiones with docking scores against microbial proteins. The nitro group’s electronegativity could improve binding to bacterial targets (e.g., Staphylococcus aureus) compared to ethoxycarbonyl derivatives .

- Melting Points : Nitro-substituted DHPMs generally exhibit higher melting points (e.g., 213–215°C for 4b in ) due to increased polarity and intermolecular forces. The target compound’s melting point is expected to exceed 200°C .

- Solubility : The 4-ethoxy-3-methoxyphenyl group may reduce aqueous solubility compared to hydroxylated analogs but improve lipid solubility for CNS penetration .

Spectroscopic Characterization

- IR Spectroscopy : Nitro groups typically show asymmetric and symmetric stretching peaks near 1520 and 1340 cm⁻¹. The target compound’s IR spectrum would differ from ethoxycarbonyl derivatives (C=O ~1700 cm⁻¹) .

- <sup>1</sup>H-NMR : The benzylic proton (C4-H) in DHPMs resonates at δ 5.0–5.2 ppm. The target’s 4-ethoxy-3-methoxyphenyl group would display distinct aromatic protons (δ 6.8–7.4 ppm) and methoxy/ethoxy signals (δ 3.3–4.0 ppm) .

Biological Activity

The compound 4-(4-ethoxy-3-methoxyphenyl)-6-methyl-5-nitro-3,4-dihydropyrimidin-2(1H)-one is a member of the dihydropyrimidinone class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Antitumor Activity

Research indicates that derivatives of dihydropyrimidinones exhibit significant antitumor properties. A study demonstrated that similar compounds could inhibit tumor growth in various cancer models through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, compounds with nitro groups have shown enhanced cytotoxicity against cancer cell lines, suggesting that This compound may also possess similar properties .

Anti-inflammatory Effects

Dihydropyrimidinones have been investigated for their anti-inflammatory effects. These compounds may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways associated with inflammation. The presence of methoxy and ethoxy substituents in the chemical structure could enhance these effects by improving solubility and bioavailability .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .

The biological activity of This compound can be attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Modulation of Signaling Pathways : It could affect pathways such as MAPK/ERK, which are crucial for cellular responses to growth signals.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Case Study 1: Anticancer Efficacy

In a recent study, a derivative structurally related to This compound was tested against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. Histological analysis revealed increased apoptosis markers in treated cells .

Case Study 2: Anti-inflammatory Potential

Another study evaluated the anti-inflammatory effects of related dihydropyrimidinones in a murine model of arthritis. The administration of these compounds resulted in a significant decrease in paw swelling and serum levels of inflammatory cytokines, suggesting potential therapeutic use in autoimmune conditions .

Data Table: Summary of Biological Activities

Q & A

Q. Table 1: Comparison of Synthetic Methods

Advanced: How can structural modifications (e.g., nitro group at C5) influence bioactivity in dihydropyrimidinone derivatives?

Answer:

The nitro group at C5 enhances electrophilicity, potentially increasing interactions with biological targets:

- Anticancer activity : Nitro-substituted derivatives show enhanced cytotoxicity by inhibiting kinesin motor proteins or inducing apoptosis in cancer cell lines (e.g., IC₅₀ values of 5–20 µM in MCF-7 cells) .

- Antimicrobial effects : Electron-withdrawing groups (e.g., -NO₂) improve membrane permeability, leading to stronger antibacterial activity (MIC: 8–32 µg/mL against S. aureus) .

- Structure-activity relationship (SAR) : Computational modeling (e.g., molecular docking) can predict how nitro-group positioning affects binding to enzymes like DHFR or topoisomerase II .

Basic: What analytical techniques are critical for characterizing dihydropyrimidinone derivatives?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions. For example, the C5-nitro group deshields adjacent protons, shifting signals to δ 8.1–8.3 ppm .

- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1530–1350 cm⁻¹) stretches .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 347.1242 for C₁₅H₁₈N₃O₆) .

- X-ray crystallography : Resolve conformational details (e.g., flattened boat conformation of the dihydropyrimidinone ring) .

Advanced: How should researchers resolve contradictions in reported biological activity data for dihydropyrimidinones?

Answer:

- Assay standardization : Use consistent models (e.g., MTT assay for cytotoxicity, broth microdilution for antimicrobial tests) to minimize variability .

- Comparative studies : Test analogs with incremental modifications (e.g., replacing -NO₂ with -CN or -CF₃) under identical conditions to isolate substituent effects .

- Mechanistic validation : Pair in vitro data with in silico studies (e.g., molecular dynamics simulations) to confirm target engagement .

Q. Table 2: Biological Activity Variations by Substituent

| Substituent at C5 | Activity (IC₅₀/MIC) | Assay Model | Reference |

|---|---|---|---|

| -NO₂ | 12 µM (MCF-7 cells) | Anticancer (MTT) | |

| -Cl | 28 µM (HeLa cells) | Anticancer (MTT) | |

| -OCH₃ | 32 µg/mL (E. coli) | Antimicrobial (MIC) |

Basic: What in vitro models are suitable for evaluating pharmacological potential?

Answer:

- Anticancer : MCF-7 (breast), HeLa (cervical), or A549 (lung) cell lines with MTT assays .

- Antimicrobial : Broth microdilution against S. aureus (Gram-positive) and E. coli (Gram-negative) .

- Anti-inflammatory : COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages .

Advanced: What strategies improve metabolic stability for in vivo studies of nitro-substituted dihydropyrimidinones?

Answer:

- Prodrug design : Mask the nitro group with bioreversible moieties (e.g., ester prodrugs) to reduce premature metabolism .

- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to prolong half-life .

- Formulation optimization : Use nanocarriers (liposomes or PLGA nanoparticles) to enhance bioavailability .

Basic: How can researchers assess the compound’s stability under experimental conditions?

Answer:

- Thermal stability : TGA/DSC analysis to determine decomposition temperatures (>200°C typical) .

- Photostability : UV-vis spectroscopy under light exposure (e.g., 254 nm for 24 hours) .

- Solution stability : Monitor NMR or HPLC purity in buffers (pH 4–9) over 48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.